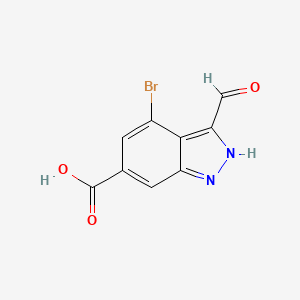

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

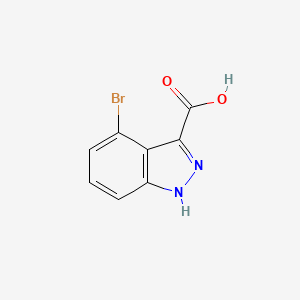

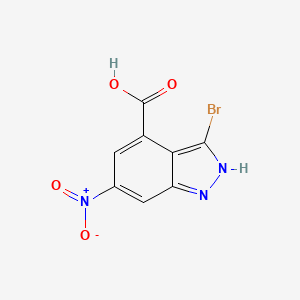

“4-Bromo-3-formyl-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C9H5BrN2O3 . It has a molecular weight of 269.052 Da and is solid in physical form .

Synthesis Analysis

The synthesis of 1H-indazole, a core structure in “4-Bromo-3-formyl-1H-indazole-6-carboxylic acid”, has been studied extensively . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization .

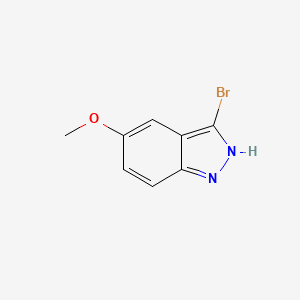

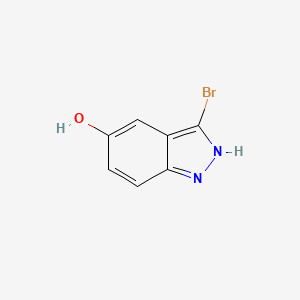

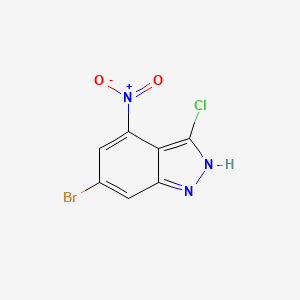

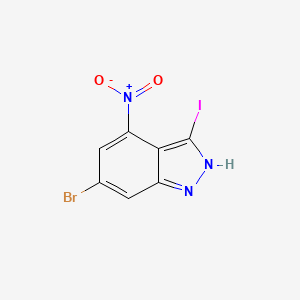

Molecular Structure Analysis

The InChI code for “4-Bromo-3-formyl-1H-indazole-6-carboxylic acid” is 1S/C9H5BrN2O3/c12-4-8-6-2-1-5 (9 (13)14)3-7 (6)10-11-8/h1-4H, (H,10,11) (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“4-Bromo-3-formyl-1H-indazole-6-carboxylic acid” is a solid substance . It should be stored in a sealed container in a dry room at normal temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bicyclic Compounds

“4-Bromo-3-formyl-1H-indazole-6-carboxylic acid” is used in the preparation of bicyclic compounds . These compounds are known for their diverse biological activities and are used in the development of various pharmaceutical drugs .

Inhibitors of 15-PGDH

This compound is also used in the synthesis of inhibitors of 15-PGDH (15-hydroxyprostaglandin dehydrogenase) . 15-PGDH is an enzyme that catalyzes the oxidation of prostaglandins, which play key roles in various physiological processes. Inhibitors of 15-PGDH are being studied for their potential therapeutic applications in inflammatory diseases and cancer .

Halogenated Heterocycles

As a halogenated heterocycle, “4-Bromo-3-formyl-1H-indazole-6-carboxylic acid” is part of a class of compounds that are widely used in medicinal chemistry . Halogenated heterocycles are known for their diverse biological activities and are used in the development of a wide range of pharmaceutical drugs .

Synthesis of Indole Derivatives

Indole derivatives are prevalent moieties present in selected alkaloids . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . “4-Bromo-3-formyl-1H-indazole-6-carboxylic acid” could potentially be used in the synthesis of these indole derivatives .

Research in Organic Chemistry

Given its unique structure, “4-Bromo-3-formyl-1H-indazole-6-carboxylic acid” can be used in various research applications in organic chemistry . It can serve as a building block in the synthesis of complex organic molecules .

Material Science Research

In material science, “4-Bromo-3-formyl-1H-indazole-6-carboxylic acid” can be used in the development of new materials with unique properties . Its bromine atom can participate in various reactions, enabling the creation of materials with tailored properties .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing suitable protective clothing and eye protection .

Eigenschaften

IUPAC Name |

4-bromo-3-formyl-2H-indazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-1-4(9(14)15)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFLTQPQOXRHQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646395 |

Source

|

| Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-formyl-1H-indazole-6-carboxylic acid | |

CAS RN |

885523-37-5 |

Source

|

| Record name | 4-Bromo-3-formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.